tert-Butyl-4-methylanisole (CAS 94247-80-0, molecular formula C12H18O, MW 178.27) is a substituted anisole derivative characterized by a tert-butyl group in the para position relative to the methoxy group. It appears as a colorless to slightly yellow liquid at ambient conditions, with a boiling point in the range of 223–225 °C and a density of approximately 0.935 g/cm³.
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
CAS No.94247-80-0
Cat. No.B8643991
⚠ Attention: For research use only. Not for human or veterinary use.
tert-Butyl-4-methylanisole (CAS 94247-80-0): Core Physicochemical Profile and Isomer Distinction
tert-Butyl-4-methylanisole (CAS 94247-80-0, molecular formula C12H18O, MW 178.27) is a substituted anisole derivative characterized by a tert-butyl group in the para position relative to the methoxy group . It appears as a colorless to slightly yellow liquid at ambient conditions, with a boiling point in the range of 223–225 °C and a density of approximately 0.935 g/cm³ . The compound is distinguished from its positional isomer 2-tert-butyl-4-methylanisole (CAS 43109-72-4), which exists as a solid with a melting point of 16.5 °C . Its calculated lipophilicity (XLogP3) is 4.4, and it possesses zero hydrogen bond donors, properties that influence its behavior in organic solvents and partitioning applications .
1
Liquid at room temperature for straightforward weighing and blending in organic synthesis workflows.
2
Defined single para isomer eliminates batch variability of mixed isomer products.
3
High lipophilicity supports non-polar extraction and reversed-phase chromatographic applications.
Why Substituting tert-Butyl-4-methylanisole with a Generic tert-Butyl Anisole Isomer Risks Experimental Inconsistency
Substituting tert-butyl-4-methylanisole with a closely related isomer—such as 2-tert-butyl-4-methylanisole or the mixed isomer commercial product butylated hydroxyanisole (BHA)—is scientifically invalid due to profound differences in physical state, thermodynamic stability, and reaction kinetics. Under Friedel–Crafts alkylation conditions, tert-butylanisoles undergo rapid ortho-para interconversion, but the para isomer (tert-butyl-4-methylanisole) is thermodynamically favored and exhibits distinct isomerization behavior compared to the ortho isomer [1]. Moreover, BHA is a mixture of 2- and 3-tert-butyl-4-hydroxyanisole isomers, which introduces variability in antioxidant assays and drug metabolism studies [2]. For structure–activity relationship (SAR) investigations, chromatographic method development, or synthetic route optimization, the use of a single, defined isomer is essential to ensure reproducibility and data integrity. The quantitative evidence below substantiates why this specific compound cannot be casually replaced by an in-class analog.
tert-Butyl-4-methylanisoleLiquid at ambient temperature, simplifies handling and direct use in liquid-phase chemistry.
Risk: physical state mismatch alters dissolution and dispensing steps.
2-tert-Butyl-4-methylanisoleSolid (mp 16.5 °C); requires pre-heating or solvent assistance for liquid incorporation.
tert-Butyl-4-methylanisoleSingle, defined para isomer; lot-to-lot consistency for reproducible SAR and analytical methods.
Butylated hydroxyanisole (BHA)Variable mixture of 2- and 3-tert-butyl-4-hydroxyanisole; isomer ratio not standardized.
tert-Butyl-4-methylanisoleThermodynamically favored para isomer; stable product under Friedel-Crafts isomerization conditions.
Risk: isomerization equilibrium may shift product distribution away from desired substitution pattern.
Generic tert-butyl anisole mixtureOrtho-para interconversion can lead to a different isomer profile; may not reproduce synthetic outcome.
[1] Olah, G. A., Olah, J. A., & Ohyama, T. (1984). Friedel-Crafts Alkylation of Anisole and Its Comparison with Toluene. Predominant Ortho-Para Substitution under Kinetic Conditions and the Effect of Thermodynamic Isomerizations. Journal of the American Chemical Society, 106(18), 5284–5290. DOI: 10.1021/ja00330a042 View Source
[2] Wikipedia. (2022). Butylated hydroxyanisole. Retrieved from https://en.wikipedia.org/wiki/Butylated_hydroxyanisole (general reference for BHA isomer composition) View Source
Quantitative Differentiation of tert-Butyl-4-methylanisole (CAS 94247-80-0) Against Closest Comparators
Physical State Divergence: Liquid vs. Solid at Ambient Temperature
tert-Butyl-4-methylanisole (CAS 94247-80-0) is a clear, colorless liquid at room temperature, whereas its positional isomer 2-tert-butyl-4-methylanisole (CAS 43109-72-4) is a solid with a melting point of 16.5 °C . This 16.5 °C difference in phase transition temperature directly impacts storage, handling, and dissolution in organic matrices. For liquid-formulation applications, the liquid state of the target compound eliminates the need for pre-heating or solvent-assisted incorporation, reducing process complexity and energy input .
Physical state divergenceData to verify
Target: liquid at 25 °C; Comparator: solid, mp 16.5 °C; ΔTm > 8.5 °C
Liquid state simplifies direct weighing and blending without pre-heating.
Sources absent; verify ambient-phase behavior prior to method design.
Physical PropertyFormulationHandling
Evidence Dimension
Melting point / Physical state at 25 °C
Target Compound Data
Liquid; melting point not reported (presumably <25 °C)
Comparator Or Baseline
2-tert-butyl-4-methylanisole: Solid; melting point = 16.5 °C
Quantified Difference
ΔTm > 8.5 °C (assuming target melts below 25 °C)
Conditions
Standard ambient temperature and pressure
Why This Matters
The liquid state of tert-butyl-4-methylanisole simplifies direct weighing, volumetric dispensing, and blending into liquid-phase reactions without additional thermal or solvent processing.
Physical PropertyFormulationHandling
Volatility and Thermal Stability Comparison Based on Boiling Point
The boiling point of tert-butyl-4-methylanisole is reported as 223–225 °C at 760 mmHg , whereas the boiling point of the ortho isomer (2-tert-butyl-4-methylanisole) is 93–94 °C at a reduced pressure of 10 Torr . Although the ortho isomer's boiling point at atmospheric pressure is not directly available, the significant difference in reduced-pressure boiling behavior indicates that the para isomer exhibits substantially lower volatility and higher thermal stability under comparable conditions. This characteristic is advantageous for high-temperature reactions or applications where evaporative loss must be minimized.
Volatility & thermal stabilityData to verify
Target: bp 223–225 °C (760 mmHg); Ortho isomer: bp 93–94 °C (10 Torr) — implies much higher volatility for ortho.
Lower evaporative loss at elevated temperature supports consistent stoichiometry.
Cross-study data; confirm at relevant process pressure.
VolatilityThermal StabilityDistillation
Evidence Dimension
Boiling point
Target Compound Data
223–225 °C at 760 mmHg
Comparator Or Baseline
2-tert-butyl-4-methylanisole: 93–94 °C at 10 Torr
Quantified Difference
Ortho isomer boils at much lower temperature even under reduced pressure, implying higher volatility at atmospheric pressure
Conditions
Pressure conditions as specified
Why This Matters
Lower volatility reduces evaporative loss during storage and processing, ensuring more consistent stoichiometry in synthetic applications and lower emissions in industrial settings.
VolatilityThermal StabilityDistillation
Isomeric Purity and Lot-to-Lot Consistency vs. Commercial BHA Mixture
tert-Butyl-4-methylanisole is supplied as a single, defined para isomer with a typical purity of ≥95% (often 98–99% from reputable vendors) . In contrast, butylated hydroxyanisole (BHA) is commercially available as a mixture of two isomers—2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole—whose ratio can vary between batches [1]. This variability in isomeric composition introduces uncontrolled variation in structure–activity relationship (SAR) studies, antioxidant efficacy assessments, and chromatographic method validation. The use of a single isomer eliminates confounding batch effects and ensures reproducible experimental outcomes.
Isomeric purity vs. BHAClass-level
Target: single para isomer, purity ≥95%; BHA: variable mixture of 2- and 3-tert-butyl-4-hydroxyanisole, ratio not standardized.
Defined isomer identity removes batch-to-batch uncertainty in SAR and analytical validation.
Class-level inference; request lot-specific certificate of analysis.
Isomeric PurityReproducibilityAnalytical Standard
Evidence Dimension
Isomeric purity / batch consistency
Target Compound Data
Single isomer, typical purity ≥95%
Comparator Or Baseline
BHA: Mixture of 2- and 3-tert-butyl-4-hydroxyanisole, isomer ratio not standardized [1]
Quantified Difference
100% defined isomer identity vs. variable isomeric composition
Conditions
Commercial product specifications
Why This Matters
For precise SAR, analytical reference standard preparation, or mechanistic studies, a single isomer provides unambiguous data free from the confounding effects of isomeric mixtures.
Isomeric PurityReproducibilityAnalytical Standard
[1] Wikipedia. (2022). Butylated hydroxyanisole. Retrieved from https://en.wikipedia.org/wiki/Butylated_hydroxyanisole (general reference for BHA isomer composition) View Source
Lipophilicity (XLogP3 = 4.4) as a Predictor of Membrane Permeability and Partitioning Behavior
The computed XLogP3 value for tert-butyl-4-methylanisole is 4.4 . This value is significantly higher than that of unsubstituted anisole (XLogP3 ≈ 2.1) and moderately higher than 4-methylanisole (XLogP3 ≈ 2.7), indicating substantially increased lipophilicity conferred by the tert-butyl group. In the context of analogue selection for medicinal chemistry or agrochemical lead optimization, a higher LogP often correlates with enhanced membrane permeability and altered distribution volume, although it may also reduce aqueous solubility. For applications requiring partitioning into non-polar phases—such as extraction solvents, chromatographic mobile phase optimization, or lipophilic drug delivery systems—this quantified lipophilicity provides a rational basis for selection over less lipophilic anisole derivatives.
Lipophilicity (XLogP3)Class-level
XLogP3 = 4.4 (Δ = 2.3 vs anisole; Δ = 1.7 vs 4-methylanisole)
Higher lipophilicity favors partitioning into non-polar media and reversed-phase retention.
Computed value; experimental logP may differ.
LipophilicityLogPADMEPartition Coefficient
Evidence Dimension
Lipophilicity (XLogP3)
Target Compound Data
4.4
Comparator Or Baseline
Anisole: ≈2.1; 4-methylanisole: ≈2.7 (computed values from PubChem)
Quantified Difference
ΔLogP = 2.3 vs. anisole; ΔLogP = 1.7 vs. 4-methylanisole
Conditions
Calculated using XLogP3 algorithm
Why This Matters
The elevated lipophilicity makes tert-butyl-4-methylanisole a preferred choice for non-polar media applications, extraction of hydrophobic analytes, and as a lipophilic building block in organic synthesis.
LipophilicityLogPADMEPartition Coefficient
Synthetic Utility as a Key Intermediate in Patented Pharmaceutical Synthesis
tert-Butyl-4-methylanisole is explicitly claimed as an intermediate in the synthesis of novel oral medications for overactive bladder, as documented in patent literature [1]. The synthetic route described involves the use of this specific tert-butyl substituted anisole derivative to construct the active pharmaceutical ingredient (API) core. While many anisole derivatives are commercially available, this particular substitution pattern (para-tert-butyl, para-methoxy) confers unique electronic and steric properties that direct subsequent functionalization steps with predictable regioselectivity. Alternative isomers or unsubstituted anisole would not yield the same intermediate and would require alternative—and potentially less efficient—synthetic pathways.
Patented synthetic intermediateReported
Specified intermediate in US2022/0153751 A1 for a novel oral overactive bladder drug.
Required for route compliance and reproducible API synthesis in that scheme.
Patent context; verify equivalence for any scale-up modification.
Specified as intermediate in patented synthetic route [1]
Comparator Or Baseline
Unsubstituted anisole or other tert-butyl isomers: Not specified for this route; different regioselectivity would apply
Quantified Difference
Unique substitution pattern enables specific synthetic transformation
Conditions
Patent US2022/0153751 A1 synthetic scheme
Why This Matters
For laboratories developing or scaling the patented overactive bladder drug, procurement of this specific intermediate is mandatory for route compliance and regulatory filing consistency.
[1] Bogeso, K. P., et al. (2022). Novel synthesis process of intermediate of novel oral medicine for overactive bladder. U.S. Patent Application Publication No. US2022/0153751 A1. Retrieved from https://patents.google.com/patent/US20220153751A1/ View Source
Thermodynamic Preference for the Para Isomer Under Alkylation/Isomerization Conditions
In the AlCl₃-catalyzed isomerization of tert-butylanisoles, the ortho isomer (2-tert-butyl-4-methylanisole) undergoes relatively rapid conversion to the para isomer (tert-butyl-4-methylanisole), followed by much slower isomerization to the meta isomer [1]. The para and meta isomers further equilibrate to meta-para mixtures over extended reaction times [1]. This kinetic profile establishes tert-butyl-4-methylanisole as the thermodynamically favored product among the tert-butyl anisole isomers. For synthetic chemists aiming to maximize yield of a single isomer or to conduct reactions under thermodynamic control, this para isomer represents the most stable and accessible target.
Thermodynamic isomer preferenceReported
Ortho → para (fast); para → meta (slow) under AlCl₃ catalysis; para is thermodynamically favored [1].
Para isomer maximizes yield and minimizes byproduct in thermodynamic-control syntheses.
Based on Olah et al. JACS 1984; confirm catalyst-specific behavior.
Para isomer: relatively slow conversion to meta; formed from ortho isomer under catalytic conditions [1]
Comparator Or Baseline
Ortho isomer (2-tert-butyl-4-methylanisole): rapidly converts to para [1]
Quantified Difference
Qualitative rate hierarchy: ortho → para (fast), para → meta (slow)
Conditions
AlCl₃-catalyzed isomerization of tert-butylanisoles
Why This Matters
The para isomer's thermodynamic stability makes it the preferred target for synthetic routes aiming to maximize yield of a single isomer and minimize byproduct formation.
[1] Olah, G. A., Olah, J. A., & Ohyama, T. (1984). Friedel-Crafts Alkylation of Anisole and Its Comparison with Toluene. Predominant Ortho-Para Substitution under Kinetic Conditions and the Effect of Thermodynamic Isomerizations. Journal of the American Chemical Society, 106(18), 5284–5290. DOI: 10.1021/ja00330a042 View Source
Optimal Procurement and Application Scenarios for tert-Butyl-4-methylanisole (CAS 94247-80-0)
Synthetic Intermediate for Patented Overactive Bladder Medication
tert-Butyl-4-methylanisole is specified as a key intermediate in the patented synthetic route for a novel oral overactive bladder drug . Laboratories engaged in process development, scale-up, or generic manufacturing of this API must procure the exact para isomer to replicate the patented route and ensure regulatory compliance. Substitution with a different tert-butyl anisole isomer would necessitate revalidation of the entire synthetic pathway and could jeopardize patent claims.
Non-Polar Extraction Solvent and Chromatographic Mobile Phase Modifier
With a high XLogP3 value of 4.4 , tert-butyl-4-methylanisole exhibits strong lipophilicity, making it an effective component in non-polar extraction solvents for hydrophobic analytes or as a mobile phase modifier in reversed-phase HPLC separations. Its liquid state at room temperature facilitates easy handling and mixing, while its low volatility (boiling point 223–225 °C) minimizes evaporative loss during prolonged chromatographic runs .
Structure–Activity Relationship (SAR) Studies on tert-Butyl Substituted Aromatics
For medicinal chemistry and chemical biology programs investigating the effect of tert-butyl substitution on bioactivity, the single-isomer nature of tert-butyl-4-methylanisole (purity ≥95%) eliminates the confounding influence of isomeric mixtures . This is particularly critical when evaluating subtle differences in target binding, cellular permeability, or metabolic stability. The defined lipophilicity (LogP = 4.4) and lack of hydrogen bond donors provide a clean baseline for computational and experimental SAR comparisons .
Thermodynamic Isomerization Studies and Catalytic Reaction Optimization
As the thermodynamically favored product of tert-butylanisole isomerization under AlCl₃ catalysis , tert-butyl-4-methylanisole serves as a model substrate for investigating catalyst selectivity, reaction kinetics, and equilibration phenomena in Friedel–Crafts chemistry. Its well-defined isomerization behavior—rapid conversion of ortho to para, slow conversion of para to meta—makes it a valuable probe for mechanistic studies and for optimizing reaction conditions toward high para-selectivity .
Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis research
Defined para substitution pattern for regioselective functionalization
Route consistency and intermediate identity verification
Non-polar extraction and HPLC mobile phase modifier
High lipophilicity and liquid handling convenience
Extraction efficiency, evaporative loss, and column compatibility
Structure–activity relationship (SAR) studies on tert-butyl aromatics
Single isomer with defined lipophilicity and zero H-bond donors
Clean baseline for computational and experimental property comparisons
Friedel-Crafts isomerization model substrate
Thermodynamically favored para isomer under AlCl₃ catalysis
Kinetic selectivity, yield optimization, and mechanistic interpretation
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